Cyclopentyl vs. Cyclohexyl N-Substitution: Predicted Impact on CA Isoform Selectivity
While direct Ki data for this specific compound is absent from the public domain, structure-activity relationship (SAR) models for benzothiadiazole sulfonamides predict that the smaller cyclopentyl group (vs. a cyclohexyl analog like N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide) will exhibit altered selectivity profiles for CA isoforms with sterically demanding active sites, such as CA IX and CA XII [1]. This alteration stems from distinct van der Waals interactions in the hydrophobic pocket. In contrast to acetazolamide, a pan-CA inhibitor, the cyclopentyl group is a key determinant for achieving intra-class selectivity [2].
| Evidence Dimension | Predicted CA Isoform Selectivity Profile |
|---|---|
| Target Compound Data | Not directly reported. Predicted to differ from acetazolamide (non-selective) and cyclohexyl analogs. |
| Comparator Or Baseline | N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide (BindingDB EC50 > 29.9 µM in a non-CA assay); Acetazolamide (Ki = 250 nM for CA II, 12 nM for CA IX). |
| Quantified Difference | Cannot be calculated; based on structural inference. |
| Conditions | Inference based on published benzothiadiazole sulfonamide SAR and CA-II/CA-IX crystal structures. |
Why This Matters
For procurement, choosing the cyclopentyl derivative over a cyclohexyl or methyl analog is a rational decision to probe a distinct selectivity region within the CA isoform panel.
- [1] Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. View Source
- [2] BindingDB. (n.d.). BDBM46860: N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide. EC50: 2.99E+4 nM. Retrieved from BindingDB. View Source
